molecular formula C22H14Cl2N2O2 B11605032 5,7-Dichloroquinolin-8-yl diphenylcarbamate

5,7-Dichloroquinolin-8-yl diphenylcarbamate

Cat. No.: B11605032
M. Wt: 409.3 g/mol
InChI Key: YSCPYOSJAWKDMU-UHFFFAOYSA-N
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Description

5,7-Dichloroquinolin-8-yl diphenylcarbamate is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a quinoline ring substituted with chlorine atoms at the 5th and 7th positions, and a diphenylcarbamate group at the 8th position. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloroquinolin-8-yl diphenylcarbamate typically involves the following steps:

    Starting Materials: The synthesis begins with 5,7-dichloroquinoline and diphenylcarbamoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.

    Procedure: The 5,7-dichloroquinoline is reacted with diphenylcarbamoyl chloride in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloroquinolin-8-yl diphenylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atoms at the 5th and 7th positions can be substituted with other nucleophiles, leading to a variety of substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a wide range of substituted quinoline derivatives.

Scientific Research Applications

5,7-Dichloroquinolin-8-yl diphenylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: It may be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5,7-Dichloroquinolin-8-yl diphenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-8-hydroxyquinoline: This compound is similar in structure but lacks the diphenylcarbamate group.

    5,7-Diiodo-8-hydroxyquinoline: Another similar compound with iodine atoms instead of chlorine.

    Clioquinol: A related compound with known antimicrobial properties.

Uniqueness

5,7-Dichloroquinolin-8-yl diphenylcarbamate is unique due to the presence of both chlorine atoms and the diphenylcarbamate group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications, distinguishing it from other quinoline derivatives.

Properties

Molecular Formula

C22H14Cl2N2O2

Molecular Weight

409.3 g/mol

IUPAC Name

(5,7-dichloroquinolin-8-yl) N,N-diphenylcarbamate

InChI

InChI=1S/C22H14Cl2N2O2/c23-18-14-19(24)21(20-17(18)12-7-13-25-20)28-22(27)26(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14H

InChI Key

YSCPYOSJAWKDMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=C(C=C(C4=C3N=CC=C4)Cl)Cl

Origin of Product

United States

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